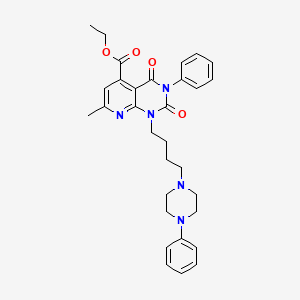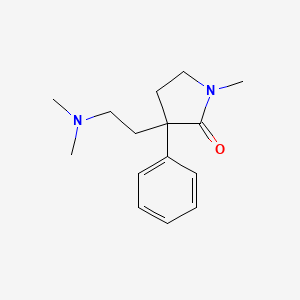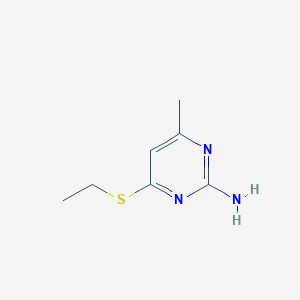
2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran is an organic compound known for its unique chemical structure and properties. It is widely used in various fields of scientific research and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran typically involves the reaction of anisole with phosphorus pentasulfide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from toluene or xylene . The process requires careful handling due to the evolution of hydrogen sulfide gas, which necessitates the use of a fume hood .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are strictly implemented to handle hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically yield the corresponding alcohols or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include thiocarbonyl compounds, sulfoxides, sulfones, and substituted derivatives. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy .
Applications De Recherche Scientifique
2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran is utilized in various scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran involves the dissociation of its central phosphorus-sulfur ring to form reactive dithiophosphine ylides. These intermediates facilitate the conversion of carbonyl groups to thiocarbonyl groups by attacking the carbonyl carbon and replacing the oxygen atom with sulfur . The compound’s reactivity is influenced by the electron density of the carbonyl group, with more electron-rich carbonyls reacting faster .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lawesson’s Reagent: 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide is a closely related compound used for similar thionation reactions.
Phosphorus Pentasulfide: Another thiation agent used in organic synthesis.
Uniqueness
2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran is unique due to its specific reactivity and the ability to form stable thiocarbonyl compounds. Its structure allows for selective reactions, making it a valuable reagent in synthetic chemistry .
Propriétés
Numéro CAS |
844679-34-1 |
|---|---|
Formule moléculaire |
C20H24O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2,4-bis(4-methoxyphenyl)-3,5-dimethyloxolane |
InChI |
InChI=1S/C20H24O3/c1-13-19(15-5-9-17(21-3)10-6-15)14(2)23-20(13)16-7-11-18(22-4)12-8-16/h5-14,19-20H,1-4H3 |
Clé InChI |
MDWDSTVGZXXUID-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(OC1C2=CC=C(C=C2)OC)C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)
![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)




![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)




![2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12916888.png)
